JNJ-28610244
Description
Overview of the Histamine (B1213489) Receptor Family and Its Physiological Significance
Histamine is a crucial biogenic amine that functions as a chemical messenger, mediating a wide array of physiological and pathological processes. numberanalytics.com Its effects are carried out through four distinct G protein-coupled receptors (GPCRs), designated H1, H2, H3, and H4. wikipedia.orgguidetopharmacology.org These receptors are distributed differently throughout the body and are coupled to different intracellular signaling pathways, which accounts for histamine's diverse actions. numberanalytics.com
The H1 receptor is primarily associated with allergic responses; its activation leads to smooth muscle contraction, vasodilation, and increased vascular permeability, which are characteristic symptoms of allergy. wikipedia.orgwikipedia.org The H2 receptor is famously involved in the regulation of gastric acid secretion in the stomach's parietal cells. wikipedia.org The H3 receptor functions mainly in the central nervous system as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. wikipedia.org The H4 receptor, the most recently identified member, is predominantly expressed on cells of the immune system and is a key regulator of inflammatory responses. wikipedia.orgwikipedia.org
Discovery and Characterization of the Histamine H4 Receptor
Unlike the first three histamine receptors, which were identified through traditional pharmacological methods, the histamine H4 receptor was discovered at the turn of the millennium by searching genomic databases for sequences with homology to other GPCRs. wikipedia.orgnih.govfrontiersin.org This search identified a novel gene on chromosome 18 encoding a receptor with the characteristic seven-transmembrane structure of a GPCR. wikipedia.orgnih.gov The encoded protein showed the highest sequence identity (approximately 35-40%) to the histamine H3 receptor. nih.govfrontiersin.org Subsequent expression and binding studies confirmed that it was a high-affinity receptor for histamine, and it was thus designated the fourth member of the histamine receptor family. nih.govfrontiersin.org
The H4R is primarily expressed in cells and tissues associated with the immune system, including bone marrow, spleen, peripheral blood leukocytes, mast cells, eosinophils, and T-cells. wikipedia.orgnih.gov Functionally, it couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, as well as the activation of the mitogen-activated protein kinase (MAPK) cascade. wikipedia.orgnih.gov
Conceptual Role of H4R Modulation in Immune and Inflammatory Processes
The preferential expression of H4R on hematopoietic cells designates it as a key regulator of the immune system. nih.gov Research has established that H4R activation is critically involved in the chemotaxis (directed migration) of various immune cells. wikipedia.orgnih.gov It mediates the recruitment of mast cells and eosinophils to sites of inflammation, amplifying histamine-driven immune responses. nih.govnih.gov For instance, H4R activation on mast cells mediates chemotaxis without significantly affecting degranulation, providing a mechanism for the selective accumulation of these cells in tissues during chronic allergic inflammation. nih.gov
Furthermore, H4R modulation influences the function of dendritic cells and the differentiation of T-cells, highlighting its broader immunomodulatory role. nih.govnih.gov Activation of H4R can shape the cytokine environment, often promoting a Th2-biased immune response, which is characteristic of allergic diseases. mdpi.com The receptor's ability to regulate the production of various cytokines and chemokines solidifies its position as a crucial component in the orchestration of inflammatory events. nih.gov
Rationale for Targeting H4R in Preclinical Disease Models
The critical role of H4R in immune cell trafficking and function makes it an attractive therapeutic target for a range of inflammatory and autoimmune disorders. nih.govmdpi.com While traditional H1 antihistamines are effective for acute allergic symptoms, they have shown limited efficacy in chronic inflammatory conditions like asthma and atopic dermatitis. frontiersin.org The discovery of H4R provided a potential explanation, suggesting that histamine's pro-inflammatory effects in these diseases might be mediated through this distinct receptor subtype. frontiersin.org
Preclinical studies using selective H4R antagonists have provided strong evidence for this rationale. nih.gov In animal models of asthma, H4R antagonists or genetic knockout of the receptor resulted in reduced airway inflammation and hyperresponsiveness. frontiersin.org Similarly, in models of atopic dermatitis and other skin inflammation disorders, blocking H4R has been shown to reduce inflammation, eosinophil and mast cell infiltration, and pruritus (itching). nih.gov These findings validate the H4R as a promising target for the development of novel anti-inflammatory and immunomodulatory therapies. nih.govnih.gov
Properties
CAS No. |
1251462-28-8 |
|---|---|
Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 |
IUPAC Name |
(Z)-(5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone oxime |
InChI |
InChI=1S/C16H21N3O/c1-11-3-4-14-13(9-11)10-15(17-14)16(18-20)12-5-7-19(2)8-6-12/h3-4,9-10,12,17,20H,5-8H2,1-2H3/b18-16- |
InChI Key |
VOIJIMTXMUBFDD-VLGSPTGOSA-N |
SMILES |
CN1CCC(/C(C(N2)=CC3=C2C=CC(C)=C3)=N/O)CC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-28610244; JNJ 28610244; JNJ28610244; |
Origin of Product |
United States |
Pharmacological Characterization of Jnj 28610244 As a Selective H4r Agonist
Ligand Identification and Early Pharmacological Profiling
JNJ-28610244 is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R). chemsrc.com Its development originated from research on indole (B1671886) and benzimidazole (B57391) piperazines, which were initially identified as potent and selective H4R antagonists. tandfonline.com This foundational work led to the identification of a new class of compounds, indole and benzimidazole oxime piperidines, as ligands for the H4R, to which this compound belongs. tandfonline.comdiscovermednews.com Synthesized by Johnson & Johnson, this experimental compound is specifically characterized as an oxime agonist of the H4R. discovermednews.comnih.gov this compound has been established as a valuable pharmacological tool for exploring and understanding the physiological roles of the H4R due to its demonstrated potency and high selectivity. oncotarget.com
Agonist Efficacy and Potency at the Histamine H4 Receptor
This compound demonstrates significant agonist activity at the human H4R. In vitro studies have determined its binding affinity (pKi) to be 7.3, with a functional potency (pEC50) of 7.0. medchemexpress.eu Another study reported a Ki value of 53 nM. nih.gov The compound's efficacy has been observed in various human cell types. For instance, it induces a shape change in human eosinophils, where its activity can range from a full to a partial agonist depending on the specific experimental conditions. tandfonline.com
In human neutrophils, this compound effectively inhibits Mac-1-dependent degranulation in a dose-dependent fashion, achieving total inhibition at a concentration of 10 μM. nih.govcore.ac.uk Furthermore, this compound has been shown to be a chemotactic agent for human lung mast cells, an effect that is mediated through the H4R. nih.gov The compound's agonist activity is not limited to in vitro systems; it also functions as an agonist in vivo, as demonstrated by its ability to induce scratching responses in mice. tandfonline.comresearchgate.netresearchgate.net
Receptor Selectivity Profile Against Other Histamine Receptor Subtypes (H1R, H2R, H3R)
A key characteristic of this compound is its high selectivity for the H4R over the other three histamine receptor subtypes (H1R, H2R, and H3R). Research indicates that the compound exhibits at least a 1000-fold greater selectivity for the H4R compared to the other subtypes. nih.gov Other reports confirm its excellent selectivity, noting a selectivity margin of over 600-fold. tandfonline.comimrpress.com This high degree of selectivity makes this compound an excellent tool for isolating and studying H4R-specific functions without the confounding effects of activating other histamine receptors. discovermednews.com
Ortholog-Specific Pharmacological Responses Across Mammalian Species
The pharmacological response to H4R ligands can vary significantly between different species, a factor that has important implications for preclinical research. researchgate.netresearchgate.netnih.gov
This compound displays high to moderate binding affinity for H4R orthologs from various mammalian species, including human, mouse, rat, guinea pig, and monkey. tandfonline.com However, it shows poor affinity for the dog H4R homologue. tandfonline.com A notable feature of the oxime class of agonists, including this compound, is their relatively consistent potency across several species orthologs, which is advantageous for translational studies. researchgate.net
There are, however, differences in its agonist profile between species. While it acts as a partial to full agonist at the human H4R, this compound functions as a full agonist at the mouse H4R in all tested systems. tandfonline.com This includes its ability to induce a calcium response in mast cells derived from mouse bone marrow. tandfonline.com The in vivo agonist effect in mice was confirmed through studies showing that intradermal injection of this compound induced scratching in wild-type mice, a response that was absent in H4R-deficient mice. researchgate.net
Table 1: Binding Affinity (Ki) of this compound at Human H4R
| Compound | Species | Receptor | Ki (nM) |
| This compound | Human | H4R | 53 nih.gov |
Table 2: Functional Potency (pEC50) of this compound at Human H4R
| Compound | Species | Receptor | pEC50 |
| This compound | Human | H4R | 7.0 medchemexpress.eu |
The documented pharmacological differences among H4R orthologs present a challenge for validating H4R as a drug target in translational animal models. researchgate.netresearchgate.net The response to a given ligand can differ in terms of affinity, potency, and intrinsic activity when comparing human receptors to rodent orthologs. researchgate.netnih.gov Compounds like this compound, which exhibit comparable potency and a consistent agonist profile across human and rodent H4Rs, are therefore highly valuable. discovermednews.comimrpress.com They help to bridge the translational gap between in vitro findings in human cells and in vivo results from animal models, allowing for a more reliable preclinical evaluation of the therapeutic potential of targeting the H4R. tandfonline.comresearchgate.net A thorough understanding of the pharmacological profile for each species' H4R is essential for accurately interpreting in vivo study results. nih.gov
Molecular Mechanisms of Jnj 28610244 Mediated H4r Activation and Downstream Signaling
G Protein Coupling and Signal Transduction Pathways
Activation of the H4R by agonists like JNJ-28610244 primarily involves coupling to Gαi/o proteins. imrpress.comresearchgate.net This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). imrpress.comarchivesofmedicalscience.com The signal transduction is sensitive to pertussis toxin (PTX), confirming the involvement of the Gαi/o family of G proteins. imrpress.com In addition to the Gα-mediated pathway, the Gβγ subunits released upon G protein activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, causes the release of calcium from intracellular stores. imrpress.comimrpress.com
In engineered cell systems, where the H4R is coupled to a chimeric Gqi protein, agonist activation, including by oxime analogs like this compound, has been shown to stimulate the Gq pathway, leading to an increase in luciferase reporter gene activity. dovepress.com This demonstrates the capacity of the H4R to couple to different G protein subtypes depending on the cellular context and experimental setup.
Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades
The activation of H4R by this compound significantly influences the mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial for regulating a wide array of cellular processes, including inflammation, proliferation, and differentiation. wikipedia.orguca.edu.ar
Modulation of ERK Phosphorylation
In certain cell types, such as mouse bone marrow-derived mast cells, this compound induces the phosphorylation of extracellular signal-regulated kinase (ERK). nih.govnih.gov This activation of the ERK pathway has been linked to the production of cytokines like interleukin-6 (IL-6). nih.govnih.gov Studies have shown that H4R activation can lead to the phosphorylation of both MEK and ERK, key components of this MAPK cascade. nih.gov Similarly, in breast cancer cell lines, H4R agonists have been observed to enhance ERK1/2 phosphorylation. conicet.gov.ar
Inhibition of p38 MAPK Activation
Conversely, in human neutrophils, this compound acts as a potent inhibitor of Mac-1-dependent activation of p38 MAPK. nih.govcore.ac.ukmedkoo.com This inhibitory effect is dose-dependent, with complete inhibition observed at a concentration of 1 μM. nih.gov The activation of p38 MAPK is a critical step in neutrophil degranulation, and by blocking this pathway, this compound can inhibit this process. nih.govcore.ac.ukpatsnap.com This suggests a cell-type-specific regulation of different MAPK pathways by H4R activation.
Involvement of Src and PI3Kγ Pathways
Research indicates that the signaling pathways activated by this compound also involve the Src family of tyrosine kinases and phosphoinositide 3-kinase γ (PI3Kγ). In mouse bone marrow-derived mast cells, histamine-induced IL-6 production, which is mimicked by this compound, can be blocked by inhibitors of both ERK and PI3Kγ. imrpress.comnih.gov Furthermore, H4R activation was shown to induce the phosphorylation of Akt, a downstream effector of PI3K. nih.gov
In human neutrophils, it is proposed that this compound may inhibit Src family tyrosine kinases, which are upstream regulators of p38 MAPK. nih.govresearchgate.net This inhibition of Src kinases would consequently prevent Mac-1-dependent signaling that leads to degranulation. nih.govresearchgate.net
Influence on Cyclic Nucleotide Second Messenger Systems (e.g., Adenylate Cyclase)
As a Gαi/o-coupled receptor, the H4R, when activated by this compound, primarily leads to the inhibition of adenylate cyclase activity. imrpress.comresearchgate.net This results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). imrpress.comarchivesofmedicalscience.comimrpress.com This mechanism has been demonstrated in H4R-transfected HEK293T cells, where H4R activation inhibits forskolin-induced cAMP production in a pertussis toxin-sensitive manner. imrpress.com The modulation of cAMP levels is a key component of the H4R's ability to influence various cellular functions. In some cancer cell lines, H4R activation has been linked to cell cycle arrest through a cAMP/PKA-dependent signaling pathway. nih.gov
Crosstalk with Toll-Like Receptor (TLR) Signaling Pathways
Evidence suggests a significant crosstalk between H4R and Toll-like receptor (TLR) signaling pathways. In mouse bone marrow-derived mast cells, this compound can potentiate the prolonged lipopolysaccharide (LPS)-induced production of IL-6. imrpress.comnih.gov LPS is a well-known activator of TLR4. frontiersin.orgnih.gov H4R activation leads to a rapid and transient phosphorylation of ERK, MEK, and Akt, while LPS induces a more delayed activation. nih.gov When both histamine (B1213489) (acting via H4R) and LPS are present, the phosphorylation of these kinases is sustained, suggesting that alterations in the kinetics of kinase activation may be a mechanism for the synergistic interaction between H4R and TLR signaling. nih.gov This crosstalk highlights the role of H4R in modulating innate immune responses. In microglia, histamine, acting via the H4R, has been shown to inhibit LPS-induced migration and IL-1β release, suggesting an anti-inflammatory role in the context of TLR activation in the central nervous system. researchgate.net
Beta-Arrestin Recruitment and Biased Agonism Considerations
Activation of the histamine H4 receptor (H4R), a G-protein coupled receptor (GPCR), initiates signaling through canonical Gαi/o protein pathways and also engages β-arrestin-mediated pathways. imrpress.com β-arrestins are crucial scaffolding proteins that not only desensitize G-protein signaling but also act as independent signal transducers, often by activating pathways like the mitogen-activated protein kinase (MAPK) cascade. imrpress.comnih.gov The selective H4R agonist this compound has been shown to trigger downstream effects that are consistent with the engagement of these β-arrestin-associated pathways.
Research has demonstrated that H4R activation by this compound can lead to the phosphorylation of the MAPK family members ERK and p38. imrpress.comnih.gov In human neutrophils, this compound blocked the Mac-1-dependent activation of p38 MAPK. nih.gov Conversely, in bone marrow-derived mast cells, this compound induced the phosphorylation of ERK, which is linked to the production of interleukin-6 (IL-6). imrpress.comnih.gov Furthermore, the compound's potentiation of lipopolysaccharide (LPS)-induced IL-6 production is mediated via MAPK (ERK) and Src/PI3Kgamma pathways. imrpress.com The activation of kinases such as ERK and Src can be hallmarks of β-arrestin-mediated signaling, suggesting that this compound may utilize this pathway.
The concept of biased agonism, where a ligand preferentially activates one signaling pathway (e.g., β-arrestin) over another (e.g., G-protein coupling), is a critical consideration in H4R pharmacology. nih.gov This phenomenon is strikingly illustrated by the well-characterized H4R antagonist, JNJ-7777120. imrpress.com Surprisingly, while JNJ-7777120 antagonizes G-protein signaling, it has been identified as a partial biased agonist that independently promotes the recruitment of β-arrestin to the H4R. imrpress.comcore.ac.uk This discovery highlights the complexity of H4R signaling, where ligands can possess distinct efficacies towards G-protein-dependent and β-arrestin-dependent pathways. imrpress.com
While the biased agonism of JNJ-7777120 is well-documented, the specific profile of this compound regarding pathway bias is less defined in the literature. As a potent agonist, it activates canonical H4R signaling, but its effects on MAPK and Src pathways suggest a potential role for β-arrestin recruitment. imrpress.comnih.gov The differential regulation of MAPK pathways by this compound in different cell types further underscores the intricate nature of H4R-mediated signal transduction. nih.gov
Data Tables
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Notes |
|---|---|---|---|
| Ki | 53 nM | Human | Binding affinity for the H4 receptor. nih.gov |
| pEC50 | 7.0 | Not Specified | Potency as an H4R agonist. |
Table 2: Compound Names Mentioned
| Compound Name | Classification |
|---|---|
| This compound | H4 Receptor Agonist |
| JNJ-7777120 | H4 Receptor Antagonist / Biased Agonist |
| Histamine | Endogenous H4 Receptor Agonist |
| Clobenpropit | H3/H4 Receptor Agonist |
| VUF8430 | H4 Receptor Agonist |
| 4-methylhistamine (B1206604) | H4 Receptor Agonist |
| JNJ-28307474 | H4 Receptor Antagonist |
| Thioperamide | H3/H4 Receptor Inverse Agonist |
Preclinical Investigations of Jnj 28610244 in Immunomodulation and Inflammatory Pathologies
Effects on Eosinophil Function
JNJ-28610244, through its agonistic activity on the histamine (B1213489) H4 receptor, influences critical functions of eosinophils, which are key effector cells in allergic inflammation and parasitic infections.
Agonistic activity of this compound has been demonstrated in human eosinophils through its ability to induce a change in cell shape. dovepress.comtandfonline.com This morphological alteration is a hallmark of eosinophil activation. The degree of agonism, ranging from partial to full, can depend on the specific experimental conditions. dovepress.comtandfonline.com The process of eosinophil shape change is mediated by the H4 receptor, and compounds like this compound that activate this receptor can mimic the effects of histamine. researchgate.net This response can serve as a biomarker for assessing the activity of H4 receptor ligands in clinical studies. researchgate.net
The histamine H4 receptor is a proven mediator of eosinophil chemotaxis, the directed migration of these cells toward a chemical stimulus. researchgate.netwikipedia.org As a selective H4R agonist, this compound contributes to the understanding of this pathway. Histamine itself induces eosinophil chemotaxis with an EC50 of 83 nM, an effect that is blocked by H4 receptor antagonists. researchgate.net The activation of the H4R by agonists leads to actin polymerization, a critical step for cell migration. wikipedia.org By stimulating the H4R, this compound is implicated in the signaling cascade that promotes the recruitment of eosinophils to inflammatory sites.
Modulation of Neutrophil Biology
This compound has been shown to exert significant inhibitory effects on neutrophil functions, particularly those dependent on cell adhesion.
Pre-treatment of human neutrophils with this compound results in a dose-dependent inhibition of adhesion-dependent degranulation, which is the release of inflammatory mediators from granules. nih.govcore.ac.uk This effect was observed in studies where neutrophils were stimulated with fMLP to induce Mac-1-dependent degranulation (lactoferrin release). nih.govnih.gov While this compound concentrations between 0.1 and 10 μM led to inhibition, total inhibition of degranulation was achieved at a concentration of 10 μM. nih.govcore.ac.uknih.govpatsnap.com This finding suggests that H4 receptor engagement can be a potent negative regulator of the neutrophil inflammatory response. nih.gov
| Compound | Concentration Range | Effect on Neutrophil Degranulation | Reference |
| This compound | 0.1–10 μM | Dose-dependent inhibition | nih.gov |
| This compound | 10 μM | Total inhibition | nih.govnih.gov |
The inhibitory effect of this compound on neutrophil degranulation is linked to its ability to interfere with specific intracellular signaling pathways. nih.gov Research indicates that the compound does not prevent the initial Mac-1-dependent adhesion of neutrophils. nih.govcore.ac.uknih.gov Instead, it appears to block the signals that emanate from the Mac-1 integrin that are necessary for degranulation. nih.govnih.gov Specifically, engagement of the H4 receptor by this compound blocks the Mac-1-dependent activation of p38 MAPK, a key kinase controlling neutrophil degranulation. nih.govcore.ac.uknih.govpatsnap.com Total inhibition of this p38 MAPK activation was observed with 1 μM of this compound. nih.gov This suggests a mechanism where H4R activation selectively uncouples adhesion from degranulation, potentially by inhibiting upstream regulators of p38 MAPK such as Src family tyrosine kinases. nih.govresearchgate.net
| Parameter | Agonist | Concentration for Total Inhibition | Effect | Reference |
| Mac-1-dependent p-p38 MAPK activation | This compound | 1 μM | Inhibition | nih.gov |
Impact on Mast Cell Activity
This compound influences several aspects of mast cell biology, including cytokine production and migration, underscoring the role of the H4 receptor in these sentinel cells of the immune system.
In mouse bone marrow-derived mast cells, both histamine and the H4R agonist this compound were shown to induce the production of the cytokine Interleukin-6 (IL-6). imrpress.comnih.govdntb.gov.ua This effect was confirmed to be H4R-specific, as it was blocked by H4R antagonists and was absent in cells from H4R-deficient mice. nih.gov The signaling pathway for this IL-6 production involves the activation of the ERK and phosphoinositide 3-kinase γ (PI3Kγ) pathways. nih.gov H4R activation by this compound leads to a rapid and transient phosphorylation of key kinases such as ERK, MEK, and AKT. nih.gov
Furthermore, in studies using human lung mast cells, this compound was found to be chemotactic, inducing the migration of these cells. nih.gov This effect was mediated specifically through the H4 receptor, as it could be reversed by a selective H4R antagonist, JNJ-7777120. nih.gov This suggests that the H4R may play a role in mast cell accumulation in tissues like the lung during inflammatory conditions. nih.gov However, this compound did not show any direct effect on the release of pre-formed (histamine) or newly-synthesized (cysteinyl-leukotriene, prostaglandin (B15479496) D2) mediators from human lung mast cells. nih.gov
| Cell Type | Agonist | Observed Effect | Mediating Pathway | Reference |
| Mouse BM-Mast Cells | This compound | Induction of IL-6 production | ERK, PI3Kγ | nih.gov |
| Mouse BM-Mast Cells | This compound | Phosphorylation of ERK, MEK, AKT | - | nih.gov |
| Human Lung Mast Cells | This compound | Induction of chemotaxis | H4 Receptor | nih.gov |
Regulation of Mast Cell Chemotaxis
The histamine H4 receptor (H4R) is a key player in the migration of mast cells, a process central to allergic and inflammatory responses. wikipedia.org Activation of the H4R has been demonstrated to induce mast cell chemotaxis, drawing these immune cells to sites of inflammation. wikipedia.orgimrpress.comwikidoc.org Studies have shown that histamine itself stimulates mast cell migration in vitro, an effect mediated through the H4R. imrpress.com This process involves downstream signaling pathways including Gαi/o proteins and phospholipase C (PLC). imrpress.com The activation of PLC by the βγ subunit of the G-protein complex leads to actin polymerization, a critical step for cell movement. wikipedia.orgwikidoc.org
As a selective H4R agonist, this compound mimics the action of histamine at this receptor, thereby promoting mast cell migration. This function underscores the role of H4R in mast cell recruitment during inflammatory events. wikipedia.org Furthermore, H4R activation potentiates the chemotactic activity of other molecules, such as CXCL12, on precursor mast cell populations. imrpress.com This synergistic effect, which is blocked by the H4R antagonist JNJ 7777120, highlights a cooperative mechanism in recruiting mast cells. imrpress.com
| Finding | Model System | Effect of H4R Activation | Signaling Pathway | Citation |
| Mast Cell Migration | In vitro | Induction of chemotaxis | Gαi/o, PLC, Actin Polymerization | wikipedia.orgimrpress.comwikidoc.org |
| Potentiation of Chemotaxis | Precursor Mast Cells (in vitro) | Synergy with CXCL12-induced migration | H4R-dependent | imrpress.com |
| Mast Cell Recruitment | Mouse Model (in vivo) | Increase in tracheal mast cells following histamine inhalation | H4R-dependent (inhibited by JNJ 7777120) | imrpress.com |
Influence on Interleukin-6 (IL-6) Production from Mast Cells
This compound, acting as a histamine H4 receptor agonist, directly influences cytokine production from mast cells. nih.gov Research has demonstrated that both histamine and this compound can induce the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) from mouse bone marrow-derived mast cells. imrpress.comnih.govresearchgate.netresearchgate.net This effect is specifically mediated by the H4R, as it was absent in cells deficient in the H4 receptor and could be blocked by H4R antagonists. nih.govresearchgate.netresearchgate.net
Furthermore, the activation of H4R by agonists like this compound can potentiate IL-6 production induced by other inflammatory stimuli, such as lipopolysaccharide (LPS). imrpress.comnih.govresearchgate.net This suggests a synergistic relationship between the H4R and Toll-like receptor (TLR) signaling pathways. imrpress.com The mechanism underlying this enhanced cytokine production involves the activation of the ERK and phosphoinositide 3-kinase γ (PI3Kγ) pathways. nih.govresearchgate.net H4R activation leads to a rapid and transient phosphorylation of key kinases like ERK, MEK, and AKT. nih.gov When combined with LPS, this phosphorylation is sustained, suggesting that alterations in the kinetics of kinase activation drive the signaling synergy between H4R and TLRs. nih.gov
| Stimulus | Cell Type | Outcome | Signaling Pathway | Citation |
| This compound | Mouse Bone Marrow-Derived Mast Cells | Induction of IL-6 production | ERK, PI3Kγ | nih.govresearchgate.net |
| Histamine + LPS | Mouse Bone Marrow-Derived Mast Cells | Potentiated IL-6 production | ERK, PI3Kγ | imrpress.comnih.gov |
| This compound | Mouse Bone Marrow-Derived Mast Cells | Rapid and transient phosphorylation of ERK, MEK, AKT | - | nih.gov |
| Histamine + LPS | Mouse Bone Marrow-Derived Mast Cells | Sustained phosphorylation of kinases | - | nih.gov |
Role in Pruritic Responses in Preclinical Animal Models
Preclinical studies have firmly implicated the H4 receptor in mediating itch, and the selective H4R agonist this compound has been a valuable tool in elucidating this role. nih.gov Intradermal injection of this compound has been shown to induce significant scratching behavior in wild-type mice. nih.govresearchgate.netresearchgate.netresearchgate.net This pruritic response is specifically mediated through the H4 receptor. nih.govresearchgate.net
The evidence for this specificity is twofold:
In H4R-deficient mice, the scratching response to this compound injection is absent. nih.govresearchgate.net
Pre-treatment of wild-type mice with a selective H4R antagonist, JNJ 7777120, significantly reduces the scratching behavior induced by this compound. researchgate.net
These findings from animal models demonstrate that this compound acts as a potent H4R-selective agonist in vivo and that direct activation of the H4 receptor is sufficient to provoke a pruritic response. nih.govresearchgate.net This validates the H4 receptor as a key component in the neuronal pathways of itch. nih.gov
| Experimental Condition | Animal Model | Outcome (Pruritic Response) | Citation |
| Injection of this compound | Wild-Type Mice | Induces scratching behavior | nih.govresearchgate.netresearchgate.net |
| Injection of this compound | H4R-Deficient Mice | No significant scratching response | nih.govresearchgate.net |
| This compound injection after pre-treatment with H4R antagonist (JNJ 7777120) | Wild-Type Mice | Reduced scratching behavior | researchgate.net |
Effects on Invariant Natural Killer T (iNKT) Cell Function
The histamine H4 receptor plays a modulatory role in the function of invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes. imrpress.com Preclinical models using histamine-free mice (histidine decarboxylase deficient) have revealed a functional deficit in iNKT cells, characterized by decreased production of the cytokines IL-4 and IFN-γ. imrpress.com
The addition of histamine to these cells restores their functional capacity, an effect that is mediated through the H4R. imrpress.com This was confirmed by showing that the H4R antagonist JNJ 7777120 could prevent this functional recovery. imrpress.com Furthermore, iNKT cells from H4R knockout mice produce lower amounts of circulating cytokines compared to wild-type mice, directly demonstrating the receptor's involvement in this process. imrpress.com Although studies have not exclusively detailed the effects of this compound on iNKT cells, its role as a selective H4R agonist suggests it would mimic the function of histamine in activating these cells and promoting their cytokine production, consistent with the broader findings on H4R's role in the immune system. imrpress.com
Other Immune Cell Regulatory Functions (e.g., Langerhans Cell Migration, Dendritic Cell Activation)
Beyond its effects on mast cells and iNKT cells, this compound, through its agonistic action on the H4 receptor, influences other key immune cells.
Langerhans and Dendritic Cell Regulation: The H4 receptor is involved in the activation and migration of dendritic cells (DCs). wikipedia.org Studies have shown that H4R activation increases the migration of Langerhans cells, which are immature dendritic cells, from the epidermis. imrpress.com In ex vivo and in vitro migration assays, histamine was found to enhance the chemotaxis of skin-derived and bone marrow-derived dendritic cells from both mice and humans. imrpress.com This effect was inhibited by the H4R antagonist JNJ 7777120, confirming the receptor's role. imrpress.com
Neutrophil Function: this compound has also been shown to regulate neutrophil function. In in vitro studies, both histamine and this compound inhibited adhesion-dependent degranulation of human neutrophils in a dose-dependent manner. nih.gov This inhibitory effect was reversed by selective H4R antagonists. nih.gov The mechanism involves blocking the Mac-1-dependent activation of p38 MAPK, a kinase that controls neutrophil degranulation. nih.gov Interestingly, engagement of the H4 receptor by this compound was also found to inhibit neutrophil phagocytosis. ehrs.org.uk
| Immune Cell Type | Function Regulated | Effect of H4R Agonism (e.g., via this compound) | Citation |
| Langerhans Cells | Migration | Increased migration from the epidermis | imrpress.com |
| Dendritic Cells | Chemotaxis/Migration | Enhanced migration | wikipedia.orgimrpress.com |
| Neutrophils | Adhesion-dependent Degranulation | Inhibition | nih.gov |
| Neutrophils | Phagocytosis | Inhibition | ehrs.org.uk |
| Neutrophils | p38 MAPK Activation | Inhibition of Mac-1-dependent activation | nih.gov |
Preclinical Research on Jnj 28610244 in Oncology Models
Antitumor Effects in Melanoma Preclinical Models
Preclinical studies have delved into the efficacy of JNJ-28610244 against melanoma, a form of skin cancer. These investigations have utilized both in vitro cell culture systems and in vivo animal models to characterize the compound's anticancer properties.
Inhibition of Melanoma Cell Proliferation (e.g., 1205Lu cells)
The effect of this compound on the proliferation of melanoma cells has been a key area of investigation. Studies involving the highly metastatic human melanoma cell line, 1205Lu, have been conducted to assess the compound's ability to halt cancer cell growth. While specific data on the inhibitory concentration (IC50) of this compound in 1205Lu cells is not publicly available, research in this area aims to quantify the compound's potency in suppressing melanoma cell division. The 1205Lu cell line is a well-established model for studying metastatic melanoma. japsonline.comcellosaurus.orgresearchgate.net
Interactive Data Table: Proliferation of 1205Lu Melanoma Cells
| Treatment | Concentration | Time Point | Percent Inhibition of Proliferation |
| Control | - | 48h | 0% |
| This compound | Data not available | 48h | Data not available |
Induction of Cell Senescence and Melanogenesis
The induction of cellular senescence, a state of irreversible cell cycle arrest, is a potential mechanism for cancer therapy. nih.govsgul.ac.ukmdpi.com Research into this compound explores its capacity to trigger senescence in melanoma cells. Furthermore, the process of melanogenesis, the production of melanin, is also examined as it can be linked to the differentiation and behavior of melanoma cells. mdpi.comresearchgate.net The secretome of senescent melanoma cells has been shown to influence the phenotype of surrounding cancer cells. nih.gov
Impact on Tumor Growth Rate in Murine Xenograft Models
To evaluate the in vivo efficacy of this compound, murine xenograft models are employed. nih.govnih.govaltogenlabs.com In these models, human melanoma cells are implanted into immunodeficient mice, which then develop tumors. The impact of this compound on the growth rate of these tumors provides crucial information about its potential as a therapeutic agent. These studies are essential for understanding how the compound performs in a complex biological system.
Therapeutic Potential in Breast Cancer Experimental Models
The potential of this compound as a treatment for breast cancer has also been a subject of preclinical investigation, with a particular focus on aggressive subtypes like triple-negative breast cancer (TNBC).
Modulation of Triple-Negative Breast Cancer (TNBC) Cell Proliferation and Apoptosis (e.g., MDA-MB-231 cells)
The effect of this compound on the proliferation and apoptosis (programmed cell death) of TNBC cells is a critical area of study. The MDA-MB-231 cell line, a widely used model for TNBC, is often utilized in these experiments. japsonline.comresearchgate.netnih.govnih.govmdpi.com Research aims to determine if this compound can selectively inhibit the growth of these cancer cells and induce them to undergo apoptosis, thereby reducing the tumor burden.
Interactive Data Table: Proliferation and Apoptosis of MDA-MB-231 TNBC Cells
| Treatment | Concentration | Proliferation Inhibition (%) | Apoptosis Induction (Fold Change) |
| Control | - | 0 | 1 |
| This compound | Data not available | Data not available | Data not available |
Effects on Epithelial-Mesenchymal Transition (EMT) Processes
The epithelial-mesenchymal transition (EMT) is a cellular process that allows cancer cells to become more motile and invasive, contributing to metastasis. elsevierpure.comnih.govnih.govmednexus.org Investigations into this compound assess its ability to interfere with the EMT process in breast cancer cells. By inhibiting EMT, the compound could potentially reduce the metastatic potential of the cancer.
Influence on Mammosphere Formation as a Cancer Stem Cell Surrogate Assay
The ability of cancer cells to form mammospheres, three-dimensional spherical colonies, in serum-free suspension culture is widely used as an in vitro assay to identify and study cancer stem cells (CSCs) or tumor-initiating cells. nih.gov These cells are thought to be responsible for tumor initiation, progression, and resistance to therapy. nih.gov The mammosphere formation efficiency (MFE) is a key metric calculated in these assays to quantify the proportion of stem-like cells within a cancer cell population. nih.gov
While specific studies detailing the direct effect of this compound on mammosphere formation are not available in the public domain, the general methodology involves culturing breast cancer cell lines, such as the human MA-11 breast carcinoma cell line, under non-adherent, serum-free conditions with specific growth factors. nih.gov The formation of these spheroids is considered to be enriched in cancer-initiating cells. nih.gov The evaluation of a compound's efficacy in this context would typically involve treating the cells with the compound and measuring the subsequent changes in the number and size of the mammospheres formed.
Role of Src and TGF-β Signaling in Breast Cancer Responses
The Transforming Growth Factor-β (TGF-β) and Src signaling pathways are critical players in the progression of breast cancer. While TGF-β can act as a tumor suppressor in the early stages of cancer, in advanced stages, it often switches to a tumor-promoting role, enhancing invasion and metastasis. nih.govnih.gov The TGF-β pathway can induce an epithelial-to-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. nih.gov
Src, a non-receptor tyrosine kinase, is also implicated in tumor progression and the formation of invasive structures called invadopodia, which are crucial for the degradation of the extracellular matrix and subsequent cancer cell invasion. nih.gov There is significant crosstalk between the TGF-β and Src signaling pathways in promoting breast cancer aggressiveness. nih.gov
Currently, there is no direct published research investigating the specific role of this compound in modulating Src and TGF-β signaling in the context of breast cancer responses. Such an investigation would typically involve treating breast cancer cells with the compound and then assessing the activation or inhibition of key proteins in these pathways, such as Smad proteins for TGF-β signaling and phosphorylated Src for Src pathway activation.
Activity in T-Cell Lymphoma (TCL) Cell Lines
T-cell lymphomas are a group of aggressive hematological malignancies. Research into novel therapeutic agents often involves assessing their ability to reduce cancer cell viability and induce programmed cell death, or apoptosis.
Reduction of TCL Cell Viability
There is no specific data available from preclinical studies to indicate that this compound reduces the viability of T-cell lymphoma cell lines. Johnson & Johnson is actively involved in the development of therapies for lymphomas, including T-cell based immunotherapies like CAR-T cells, but these involve different compounds such as JNJ-4496, a dual-targeting anti-CD19/CD20 CAR-T therapy for B-cell lymphoma. morningstar.comjnj.comfiercebiotech.com
Induction of Apoptosis in TCL Cells
Similarly, there are no published findings on the ability of this compound to induce apoptosis in T-cell lymphoma cells. The evaluation of apoptosis induction is a standard procedure in preclinical drug development and typically involves assays that measure the activation of caspases or the externalization of phosphatidylserine (B164497) on the cell surface.
Investigation in Other Preclinical Cancer Cell Lines (e.g., Cholangiocarcinoma, Leydig Cells)
The potential anti-cancer activity of novel compounds is often explored across a range of different cancer types.
Suppression of Tumor Progression and Invasion
There is no available research data on the effects of this compound on the suppression of tumor progression and invasion in cholangiocarcinoma or Leydig cell cancer models.
Cholangiocarcinoma is a cancer of the bile ducts, and research into its treatment often focuses on inhibiting the invasive properties of the cancer cells.
Leydig cell tumors are a rare type of testicular cancer. nih.gov While most are benign, about 10% can be malignant and metastasize. nih.govmedscape.com Research into malignant Leydig cell tumors is ongoing, with a focus on understanding their molecular characteristics to identify potential therapeutic targets. nih.gov
Inhibition of Steroidogenesis and Proliferation in Leydig Cells
The histamine (B1213489) H4 receptor (HRH4) has been identified as a potential therapeutic target in several diseases, including cancer. nih.gov Preclinical research has explored the role of HRH4 in regulating the function of Leydig cells, which are responsible for producing androgens in the testes. nih.govbioscientifica.com Studies have specifically investigated the effects of HRH4 agonists, such as this compound, on steroidogenesis and proliferation in both normal and tumor Leydig cells. nih.govbioscientifica.com
Functional HRH4 has been found to be expressed in murine MA-10 Leydig tumor cells. nih.govbioscientifica.com Activation of this receptor in MA-10 cells by HRH4 agonists leads to a notable inhibition of key steps in the steroidogenic pathway. nih.govbioscientifica.com Specifically, treatment with these agonists has been shown to decrease the production of cyclic AMP (cAMP) and the expression of the Steroidogenic Acute Regulatory (StAR) protein, both of which are induced by luteinizing hormone (LH) or human chorionic gonadotropin (hCG). nih.govbioscientifica.com The StAR protein plays a rate-limiting role in the transport of cholesterol into the mitochondria, which is an essential step for steroid hormone synthesis. nih.govnih.gov
In addition to its effects on steroid production, activation of the HRH4 has demonstrated anti-proliferative effects. A 24-hour treatment with an HRH4 agonist resulted in decreased cell proliferation in MA-10 Leydig tumor cells. nih.govbioscientifica.com This anti-proliferative effect is not limited to tumor cells, as HRH4 activation has also been shown to inhibit the proliferation of normal progenitor and immature rat Leydig cells in culture. nih.govbioscientifica.com
Immunostaining has confirmed the presence of HRH4 in the Leydig cells of normal rat testes across a range of ages, from 7 to 240 days old. nih.gov This suggests a physiological role for the HRH4 in the regulation of Leydig cell function throughout development and into adulthood. nih.gov
Table 1: Effects of HRH4 Activation on Leydig Cells
| Cell Type | Agonist | Effect | Mechanism |
|---|---|---|---|
| MA-10 Leydig Tumor Cells | HRH4 Agonist (e.g., this compound) | Inhibition of steroidogenesis | Decreased cAMP production and StAR protein expression |
| MA-10 Leydig Tumor Cells | HRH4 Agonist (e.g., this compound) | Decreased cell proliferation | Not fully elucidated |
| Normal Rat Progenitor Leydig Cells | HRH4 Agonist | Inhibition of proliferation | Not fully elucidated |
| Normal Rat Immature Leydig Cells | HRH4 Agonist | Inhibition of proliferation | Not fully elucidated |
Conceptual Framework for Combination Therapies in Preclinical Oncology
Combinatorial Effects with Ionizing Radiation
There is no publicly available preclinical research data specifically investigating the combinatorial effects of this compound with ionizing radiation in oncology models.
Synergistic Interactions with Histone Deacetylase Inhibitors
There is no publicly available preclinical research data specifically investigating synergistic interactions between this compound and histone deacetylase inhibitors in oncology models.
Structure Activity Relationships Sar and Ligand Discovery Initiatives Relevant to Jnj 28610244
JNJ-28610244 as an Oxime Analogue in H4R Ligand Chemistry
This compound is distinguished in the landscape of histamine (B1213489) H4 receptor ligands by its classification as an oxime analogue. Developed by Johnson & Johnson, this compound is a potent and selective agonist for the H4R. tandfonline.com The introduction of the oxime functionality was a strategic move in medicinal chemistry to explore new chemical space and to refine the pharmacological profile of H4R ligands.
The development of this compound is closely linked to the well-known H4R antagonist, JNJ-7777120. This compound can be considered an analogue derived from the structural template of earlier H4R ligands, where the modification to an oxime was instrumental in shifting the pharmacological activity from antagonism to agonism. This highlights a critical aspect of H4R ligand design: subtle structural modifications can dramatically alter the functional response of the compound, a common theme in G protein-coupled receptor (GPCR) pharmacology.
The oxime moiety in this compound introduces specific stereochemical and electronic properties that influence its binding and activation of the H4 receptor. This structural feature contributes to its high selectivity for the H4R over other histamine receptor subtypes (H1R, H2R, and H3R). tandfonline.com The selectivity of this compound has made it an invaluable research tool for elucidating the physiological and pathophysiological roles of the H4R in various in vitro and in vivo models. researchgate.netresearchgate.netnih.govnih.gov
Comparative SAR Analysis with Other Histamine H4 Receptor Agonists
A deeper understanding of the structure-activity relationship of this compound can be gained by comparing it with other known H4R agonists, each representing different chemical scaffolds.
VUF8430: This compound, a potent and full H4R agonist, features a guanidinoethylisothiourea structure. otavachemicals.com Both this compound and VUF8430 are highly effective at activating the H4R. However, VUF8430 also exhibits considerable affinity and agonist activity at the histamine H3 receptor, making it less selective than this compound. otavachemicals.com The distinct chemical scaffolds—an oxime for this compound versus a guanidino-isothiourea for VUF8430—interact differently with the receptor's binding pocket to elicit an agonist response. The higher selectivity of this compound suggests that its oxime-containing structure fits more uniquely into the H4R binding site, with less favorable interactions at other histamine receptor subtypes.
4-Methylhistamine (B1206604): As a derivative of histamine itself, 4-methylhistamine was one of the first identified selective H4R agonists. nih.govdiscovermednews.com Its structure is closely related to the endogenous ligand, with a methyl group on the imidazole (B134444) ring conferring H4R selectivity. While it is a valuable tool, 4-methylhistamine is also a potent agonist at the H2 receptor. otavachemicals.com In contrast, this compound, with its non-imidazole, more complex scaffold, achieves higher selectivity, underscoring the success of moving away from the histamine template to reduce cross-reactivity with other histamine receptors.
Clozapine (B1669256): This atypical antipsychotic drug has been identified as an H4R agonist. nih.govwikipedia.org Structurally, clozapine is a tricyclic dibenzodiazepine, a scaffold significantly different from the others. Its activity at the H4R was an important discovery, suggesting that the receptor can accommodate a diverse range of chemical structures. nih.gov The inhibitory effects of clozapine on cell proliferation in certain cancer models have been shown to be mediated through H4R agonism, an effect that can be blocked by the H4R antagonist JNJ-7777120. nih.gov The comparison with this compound highlights that different chemotypes can achieve H4R agonism, though their selectivity profiles and potencies can vary significantly.
| Compound | Chemical Class | H4R Activity | Selectivity Profile |
|---|---|---|---|
| This compound | Oxime analogue | Potent, selective agonist | High selectivity for H4R over H1R, H2R, H3R |
| VUF8430 | Guanidinoethylisothiourea | Potent, full agonist | Also a full agonist at H3R |
| 4-Methylhistamine | Imidazole derivative | Selective agonist | Also a potent agonist at H2R |
| Clozapine | Dibenzodiazepine | Agonist | Atypical antipsychotic with multiple receptor activities |
Rational Design Principles and Scaffold Optimization in H4R Agonist Development
The development of selective H4R agonists like this compound is a testament to the power of rational drug design and scaffold optimization. A key strategy in this field has been to start from known ligands, including those for other histamine receptors, and systematically modify their structures to enhance H4R affinity and selectivity.
A prevalent approach involves "scaffold hopping," where the core structure of a ligand is replaced with a different one while maintaining the key pharmacophoric features required for receptor binding and activation. The development of non-imidazole ligands was a major focus to circumvent the poor pharmacokinetic properties and potential for cytochrome P450 inhibition associated with the imidazole ring of histamine. discovermednews.com
The optimization of scaffolds like 2,4-diaminopyrimidines and quinazolines has been a fruitful area of research for H4R ligands. researchgate.netnih.gov Studies on 2,4-diaminopyrimidines have shown that minor structural alterations can lead to significant changes in functional activity, with some derivatives acting as partial agonists and others as inverse agonists. nih.gov This highlights the sensitivity of the H4R to the chemical nature of its ligands.
The design of this compound likely stemmed from a lead optimization program, possibly starting from an antagonist scaffold like that of JNJ-7777120. By introducing the oxime functionality and other structural modifications, the project team was able to convert an antagonist into a potent and selective agonist. This process often involves iterative cycles of synthesis and pharmacological testing, guided by an evolving understanding of the SAR.
Computational Chemistry Approaches for H4R Ligand Discovery
Computational chemistry has become an indispensable tool in the discovery and design of novel H4R ligands, including agonists like this compound. These methods provide insights into the molecular interactions between ligands and the receptor, guiding the design of new compounds with improved properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For H4R ligands, QSAR models have been developed to explain and predict binding affinity. tandfonline.comnih.govresearchgate.net These models use various molecular descriptors that quantify physicochemical properties such as lipophilicity, electronic effects, and steric parameters.
For instance, QSAR studies on 2-(4-methylpiperazin-1-yl)quinoxaline derivatives as H4R ligands have highlighted the importance of specific topological and electronic descriptors in determining binding affinity. tandfonline.comnih.gov Such models can guide the optimization of lead compounds by predicting the activity of virtual analogues before they are synthesized, thereby saving time and resources. While a specific QSAR model for the oxime class of this compound is not publicly detailed, the principles derived from QSAR studies on other H4R ligand series would have informed its design.
Molecular Docking Studies and Receptor Binding Cavity Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the specific interactions that govern ligand binding and for visualizing the binding site. As there is no experimental crystal structure for the H4R, homology models based on the structures of related GPCRs, such as the histamine H1 receptor, are often used for docking studies. researchgate.net
Docking studies of various H4R ligands have identified key amino acid residues within the transmembrane domains that are crucial for binding. For many H4R ligands, an aspartic acid residue in transmembrane domain 3 (Asp94) and a glutamic acid residue in transmembrane domain 5 (Glu182) are considered major anchor points for binding. researchgate.net
For agonists like this compound, docking studies would reveal how the oxime moiety and other functional groups orient themselves within the binding cavity to form hydrogen bonds and other favorable interactions with these and other residues, leading to the conformational changes in the receptor that trigger downstream signaling. While specific docking poses for this compound are not widely published, the general understanding of the H4R binding pocket suggests that the basic nitrogen atom common to many H4R ligands likely interacts with Asp94, while other parts of the molecule form interactions with surrounding residues to confer affinity and functional activity. The unique structure of the oxime in this compound likely allows for a specific set of interactions that favor the active conformation of the receptor.
Advanced Research Methodologies Utilized in Jnj 28610244 Investigations
In Vitro Cell-Based Functional Assays
A variety of in vitro cell-based functional assays have been instrumental in elucidating the properties of JNJ-28610244. These assays allow for the study of the compound's interaction with its target receptor and the subsequent cellular responses in a controlled laboratory setting.
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. In the context of H4R ligands like this compound, these assays typically involve the use of a radioactively labeled ligand that is known to bind to the H4R. By measuring the ability of this compound to displace the radioligand, researchers can determine its binding affinity, often expressed as a Ki value (inhibition constant). A lower Ki value indicates a higher binding affinity.
While specific radioligand binding assay data for this compound is not detailed in the provided search results, a pKi of 7.3 has been reported for this compound, indicating a high affinity for the H4 receptor. For context, the well-characterized H4R antagonist JNJ-7777120 has a reported Ki of 4.5 nM.
Table 1: Reported Binding Affinity for this compound This table is interactive. You can sort and filter the data.
| Compound | Reported pKi |
|---|---|
| This compound | 7.3 |
Reporter gene assays are valuable tools for studying the functional consequences of receptor activation. For G-protein coupled receptors (GPCRs) like the H4R that couple to Gi/o proteins, activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A common way to measure this is through a CRE-luciferase reporter gene assay. In this system, cells are engineered to express a luciferase enzyme under the control of a cAMP response element (CRE). When an agonist like this compound activates the H4R, the subsequent decrease in cAMP leads to a measurable change in luciferase activity.
Although specific CRE-luciferase assay data for this compound is not available in the search results, this type of assay is routinely used to characterize H4R ligands. The results would typically provide an EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, indicating its potency.
GTPase assays, particularly the [35S]GTPγS binding assay, directly measure the activation of G-proteins following receptor stimulation. When an agonist binds to a GPCR, it promotes the exchange of GDP for GTP on the associated Gα subunit, leading to its activation. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a radioactive signal that is proportional to the extent of G-protein activation.
This assay is critical for confirming that a compound acts as an agonist at a GPCR. For an H4R agonist like this compound, a [35S]GTPγS binding assay would demonstrate a concentration-dependent increase in [35S]GTPγS binding in cells or membranes expressing the H4R. While specific data for this compound is not provided, a pEC50 of 7.0 has been reported, which is a measure of its potency in a functional assay likely similar to this.
Table 2: Reported Functional Potency for this compound This table is interactive. You can sort and filter the data.
| Compound | Reported pEC50 |
|---|---|
| This compound | 7.0 |
Calcium mobilization assays are used to detect changes in intracellular calcium concentrations upon receptor activation. While the H4R primarily signals through the Gi/o pathway to inhibit cAMP production, some GPCRs can also couple to other signaling pathways, including those that lead to the release of intracellular calcium stores. These assays typically use fluorescent calcium indicators that increase in fluorescence intensity upon binding to calcium.
While there is no specific data showing that this compound induces calcium mobilization, these assays are part of the broader characterization of H4R ligand functionality. For example, they can be used to investigate potential signaling bias, where a ligand may preferentially activate one signaling pathway over another.
Cell proliferation and viability assays are crucial for understanding the downstream cellular consequences of receptor activation. Research has shown that activation of the H4R by agonists can impact cell survival. In a study investigating the effects of H4R agonism on human T-cell lymphoma (TCL) cell lines, this compound was found to significantly decrease cell viability in a dose-dependent manner in HuT78, Karpas299, and OCI-Ly12 cells after 48 hours of treatment. mdpi.com This effect was reversed by the H4R antagonist JNJ-7777120, confirming the involvement of the H4 receptor. mdpi.com
Table 3: Effect of this compound on the Viability of T-Cell Lymphoma Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Treatment | Effect on Viability |
|---|---|---|
| HuT78 | This compound | Dose-dependent decrease |
| Karpas299 | This compound | Dose-dependent decrease |
| OCI-Ly12 | This compound | Dose-dependent decrease |
| HuT78 | This compound + JNJ-7777120 | Reversal of decreased viability |
| Karpas299 | This compound + JNJ-7777120 | Reversal of decreased viability |
| OCI-Ly12 | This compound + JNJ-7777120 | Reversal of decreased viability |
To determine if the observed decrease in cell viability is due to the induction of programmed cell death, or apoptosis, specific assays are employed. The Caspase-Glo 3/7 assay is a luminescent assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Studies on TCL cell lines have demonstrated that treatment with this compound (10 µM) for 48 hours leads to an increased percentage of apoptotic cells. mdpi.com This pro-apoptotic effect was observed in HuT78, Karpas299, and OCI-Ly12 cells and was reversed by the H4R antagonist JNJ-7777120, indicating that H4R activation by this compound induces apoptosis in these cancer cells. mdpi.com
Table 4: Effect of this compound on Apoptosis in T-Cell Lymphoma Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Treatment (48h) | Apoptosis Assay | Result |
|---|---|---|---|
| HuT78 | 10 µM this compound | Caspase-Glo 3/7 | Increased apoptosis |
| Karpas299 | 10 µM this compound | Caspase-Glo 3/7 | Increased apoptosis |
| OCI-Ly12 | 10 µM this compound | Caspase-Glo 3/7 | Increased apoptosis |
| HuT78 | 10 µM this compound + 10 µM JNJ-7777120 | Caspase-Glo 3/7 | Reversal of apoptosis |
| Karpas299 | 10 µM this compound + 10 µM JNJ-7777120 | Caspase-Glo 3/7 | Reversal of apoptosis |
| OCI-Ly12 | 10 µM this compound + 10 µM JNJ-7777120 | Caspase-Glo 3/7 | Reversal of apoptosis |
Molecular and Biochemical Characterization Techniques Utilized in this compound Investigations
The elucidation of the biological functions and mechanisms of action of the selective histamine (B1213489) H4 receptor (H4R) agonist, this compound, has been facilitated by a range of advanced molecular and biochemical characterization techniques. These methodologies have been pivotal in understanding its role in cellular signaling pathways, particularly in the context of inflammatory responses.
Gene Expression Analysis (e.g., mRNA, qPCR)
Investigations into the effects of this compound often begin at the level of gene expression to understand how it modulates the transcription of its target receptor and other relevant genes.
mRNA Analysis of H4 Receptor Expression:
Studies have demonstrated the expression of H4 receptor mRNA in various immune cells, including human neutrophils and the myeloid leukemia cell line PLB-985. nih.govnih.gov The presence of H4R mRNA is a prerequisite for the receptor's protein expression and subsequent functional response to agonists like this compound. The levels of H4R mRNA can vary between different cell types and even among donors, which may account for the observed variability in cellular responses to this compound. nih.gov
Quantitative Real-Time PCR (qPCR):
Quantitative Real-Time PCR (RT-qPCR) is a standard method to quantify mRNA levels with high sensitivity and specificity. While specific qPCR data for this compound treatment is not extensively published in readily available literature, the methodology is fundamental in this area of research. In a typical experiment, cells of interest (e.g., neutrophils) would be treated with this compound over a time course. Total RNA is then extracted, reverse-transcribed into complementary DNA (cDNA), and subjected to qPCR using primers specific for the H4 receptor gene (HRH4) and a reference gene (e.g., β-actin) for normalization. nih.gov The relative change in HRH4 mRNA expression following treatment with this compound would then be calculated.
Table 1: Representative Data for H4 Receptor mRNA Expression Analysis in Human Neutrophils
| Treatment Group | Fold Change in HRH4 mRNA Expression (Mean ± SD) |
| Untreated Control | 1.0 ± 0.2 |
| This compound (1 µM) | 1.2 ± 0.3 |
| Lipopolysaccharide (LPS) (100 ng/mL) | 3.5 ± 0.6 |
This table presents hypothetical data based on typical findings in the field, illustrating the potential effects of an H4R agonist and an inflammatory stimulus on H4 receptor gene expression.
Protein Expression and Localization (e.g., Western Blot, Immunocytochemistry)
Following the analysis of gene expression, it is crucial to investigate the expression, modification, and cellular localization of the corresponding proteins.
Western Blot Analysis of p38 MAPK Phosphorylation:
A key finding in the study of this compound is its ability to block the Mac-1-dependent activation of p38 mitogen-activated protein kinase (MAPK). nih.govnih.gov The activation of p38 MAPK occurs through phosphorylation, which can be detected by Western blotting. In these experiments, neutrophils are pre-treated with this compound and then stimulated with an agent like f-Met-Leu-Phe (fMLP) to induce Mac-1-dependent signaling. Cell lysates are then prepared, and proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is probed with antibodies specific for the phosphorylated form of p38 MAPK (phospho-p38) and total p38 MAPK to assess the extent of activation. researchgate.netresearchgate.net
Table 2: Densitometric Analysis of p38 MAPK Phosphorylation in fMLP-stimulated Neutrophils
| Treatment Group | Relative Phospho-p38 MAPK Levels (Normalized to Total p38) |
| Untreated Control | 1.0 |
| fMLP (1 µM) | 5.2 |
| This compound (10 µM) + fMLP (1 µM) | 1.5 |
This table provides illustrative data demonstrating the inhibitory effect of this compound on fMLP-induced p38 MAPK phosphorylation as would be determined by Western blot analysis.
Immunocytochemistry for H4 Receptor Localization:
Immunocytochemistry (ICC) is a technique used to visualize the location of specific proteins within cells. While specific ICC studies detailing the effects of this compound on H4 receptor localization are not widely reported, this method would be invaluable. Cells would be treated with this compound, fixed, and permeabilized. A primary antibody targeting the H4 receptor would then be applied, followed by a fluorescently labeled secondary antibody. novusbio.comgenetex.com Confocal microscopy would then be used to visualize the subcellular localization of the H4 receptor and to determine if this compound induces receptor internalization, a common phenomenon for G protein-coupled receptors upon agonist binding.
Enzyme Activity Assays (e.g., Histidine Decarboxylase)
Histamine, the natural ligand for the H4 receptor, is synthesized from L-histidine by the enzyme histidine decarboxylase (HDC). wikipedia.org Investigating the effect of H4 receptor agonists like this compound on HDC activity can provide insights into potential feedback mechanisms in histamine signaling.
HDC activity assays typically measure the conversion of radiolabeled L-histidine to histamine. nih.gov In a cellular context, inflammatory cells could be treated with this compound, and cell lysates would then be incubated with [14C]-L-histidine. The amount of radiolabeled histamine produced would be quantified, often after separation by chromatography, to determine HDC activity. While direct studies on the effect of this compound on HDC activity are scarce, it is known that HDC expression and activity can be induced at inflammatory sites. nih.gov
Table 3: Hypothetical Histidine Decarboxylase Activity in Macrophages
| Treatment Group | HDC Activity (pmol histamine / mg protein / hr) |
| Untreated Control | 15.2 |
| Lipopolysaccharide (LPS) (1 µg/mL) | 85.7 |
| This compound (10 µM) + LPS (1 µg/mL) | 78.5 |
This table presents hypothetical data suggesting that an H4R agonist might have a modest modulatory effect on induced HDC activity.
Cytokine and Chemokine Quantification
A critical aspect of characterizing the immunomodulatory effects of this compound is to quantify its impact on the release of cytokines and chemokines from immune cells. These signaling molecules are key mediators of inflammation.
Multiplex bead-based immunoassays, such as cytokine bead arrays (CBA), are powerful tools for the simultaneous quantification of multiple cytokines and chemokines in a small volume of cell culture supernatant. nih.gov In a typical experiment, human neutrophils or other immune cells would be treated with this compound in the presence or absence of an inflammatory stimulus. The supernatant would then be collected and incubated with a mixture of beads, each coated with a capture antibody specific for a particular cytokine or chemokine. A fluorescently labeled detection antibody is then added to form a sandwich complex, and the fluorescence intensity of each bead population is measured by flow cytometry, allowing for the quantification of a wide array of inflammatory mediators. nih.gov While comprehensive cytokine profiling in response to this compound is not extensively documented, H4 receptor activation is known to modulate the release of various cytokines and chemokines, such as RANTES and IL-13, in mast cells. nih.gov
Table 4: Representative Cytokine Release Profile from Human Neutrophils
| Cytokine/Chemokine | Untreated (pg/mL) | Stimulated (LPS) (pg/mL) | This compound + LPS (pg/mL) |
| IL-8 (CXCL8) | 50 | 1200 | 950 |
| TNF-α | < 10 | 350 | 280 |
| IL-1β | < 5 | 150 | 110 |
| RANTES (CCL5) | 20 | 80 | 65 |
This table provides illustrative data on how this compound might modulate the release of key pro-inflammatory cytokines and chemokines from stimulated neutrophils.
Future Directions and Unaddressed Research Questions for Jnj 28610244
Elucidation of Broader H4R-Mediated Physiological and Pathophysiological Roles
The H4 receptor is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells, implicating it as a significant regulator of the immune system. wikipedia.orgnih.gov While studies using JNJ-28610244 have confirmed its role in processes like itch and inflammation, the full spectrum of its physiological and pathophysiological influence is yet to be completely mapped. nih.govresearchgate.net Future research should aim to systematically explore the function of H4R in a wider range of biological contexts.
Key unaddressed areas include:
Central Nervous System (CNS): Although the H4R is primarily known for its role in peripheral immune responses, its expression has also been detected in the brain and spinal cord. nih.gov The precise function of H4R in neuronal circuits and its potential contribution to neuropathic pain, neuroinflammation, and other CNS disorders remain largely unexplored.
Metabolic and Endocrine Function: Initial studies have shown that H4R agonists can inhibit steroidogenesis in Leydig cells, suggesting a role in endocrine regulation. bioscientifica.com Further investigation is needed to understand the broader impact of H4R activation on metabolic processes and the endocrine system.
Cancer Biology: The expression of H4R on various immune cells suggests a potential role in tumor immunology. Research exploring how H4R agonists like this compound modulate the tumor microenvironment and anti-tumor immunity could open new avenues for cancer therapy. ehrs.org.uk
Exploration of this compound in Novel Preclinical Disease Models Beyond Current Scope
Research utilizing this compound has primarily focused on models of pruritus, asthma, and allergic dermatitis. nih.govresearchgate.net However, the known distribution and functions of the H4R suggest its relevance in a variety of other diseases. nih.govmdpi.com Expanding the use of this compound to novel preclinical models is a crucial next step.
Future preclinical studies could investigate the effects of this compound in models of:
Autoimmune Diseases: Given the immunomodulatory role of H4R, its involvement in autoimmune conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis is plausible. nih.govmdpi.comnih.gov Testing this compound in relevant animal models could clarify the therapeutic potential of H4R agonism in these conditions.
Fibrotic Diseases: The H4R has been implicated in inflammatory and fibrotic responses, suggesting it could be a target in diseases like pulmonary fibrosis. mdpi.com
Ocular Inflammation: The H4R is present in the conjunctiva and its expression increases during inflammation, suggesting a role in allergic conjunctivitis. nih.gov
Deeper Mechanistic Studies into Receptor Activation and Signal Integration
The H4R is a G protein-coupled receptor (GPCR) that primarily signals through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and an increase in intracellular calcium. nih.govnih.govnih.gov However, the signaling cascade is more complex, involving pathways like the MAPK/ERK pathway. imrpress.comnih.govnih.gov this compound has been shown to induce varied downstream effects depending on the cell type. For instance, it induces phosphorylation of ERK in mast cells but inhibits p38 MAPK activation in neutrophils. researchgate.netnih.gov
Future mechanistic studies should focus on:
Biased Agonism: Investigating whether this compound acts as a biased agonist, preferentially activating certain signaling pathways (e.g., G protein-dependent vs. β-arrestin-dependent) over others. This could explain its cell-type-specific effects.
Signal Integration: Elucidating how H4R signaling integrates with other receptor pathways, such as Toll-like receptors (TLRs), to modulate cellular responses. imrpress.com For example, H4R activation can potentiate LPS-induced IL-6 production. researchgate.netimrpress.com
Receptor Desensitization and Internalization: Characterizing the kinetics of H4R desensitization, internalization, and recycling upon stimulation with this compound to understand the long-term regulation of receptor signaling.
| Signaling Pathway/Event | Primary Consequence | Associated Cell Types | Reference |
|---|---|---|---|
| Gαi/o protein coupling | Inhibition of adenylyl cyclase | Transfected cells, immune cells | nih.govnih.gov |
| Gβγ subunit release | Activation of Phospholipase C (PLC) | Mast cells, Eosinophils | wikipedia.org |
| Increased intracellular Ca2+ | Cellular activation, chemotaxis | Mast cells, Eosinophils | nih.govimrpress.com |
| MAPK (ERK) activation | Cytokine (IL-6) production | Bone marrow-derived mast cells | imrpress.comnih.gov |
| p38 MAPK inhibition | Inhibition of degranulation | Human neutrophils | nih.govworktribe.com |
| Akt and NFκB phosphorylation | IL-13 and RANTES production | Human mast cells | nih.gov |
Development of Next-Generation H4R Agonists with Optimized Pharmacological Profiles
While this compound is a valuable research tool, the development of H4R-targeted therapeutics has been challenging. imrpress.com The clinical development of H4R antagonists has encountered obstacles, highlighting the difficulty in creating ligands with optimal properties for human use. nih.gov There is a clear need for next-generation H4R agonists with improved pharmacological profiles.
Future drug discovery efforts should aim for:
Enhanced Selectivity and Potency: While this compound exhibits good selectivity, developing agonists with even higher affinity and selectivity for the H4R over other histamine (B1213489) receptors and off-target proteins is desirable. imrpress.comdovepress.com
Optimized Pharmacokinetics: Creating agonists with favorable absorption, distribution, metabolism, and excretion (ADME) properties suitable for clinical development.
Biased Agonism by Design: Engineering agonists that selectively activate specific downstream signaling pathways to maximize therapeutic effects while minimizing potential side effects.
Investigation of H4R Isoform-Specific Interactions with this compound
Significant species differences have been observed in the pharmacology of H4R ligands, which can complicate the translation of findings from animal models to humans. nih.govbohrium.com Furthermore, the existence of alternatively spliced H4R isoforms has been reported. nih.gov These isoforms can have a dominant-negative effect on the function of the full-length receptor, potentially through hetero-oligomerization. nih.gov
Critical unanswered questions in this area include:
Q & A
Q. How can researchers rebut reviewer critiques about insufficient mechanistic depth in this compound studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
